molecular formula C12H17NOS B4180938 N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

Cat. No.: B4180938
M. Wt: 223.34 g/mol
InChI Key: LJPPDKFGWUSRRE-UHFFFAOYSA-N
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Description

N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide is a synthetic compound with a unique bicyclic structure containing a thiophene ring fused with a cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclooctane derivative with a thiophene precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades and gene expression regulation .

Comparison with Similar Compounds

Properties

IUPAC Name

N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-13-12(14)11-8-9-6-4-2-3-5-7-10(9)15-11/h8H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPPDKFGWUSRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(S1)CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
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N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
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N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
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N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
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N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Reactant of Route 6
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N-methyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide

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